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molecular formula C13H9NO4 B3318461 5-Nitro-2-phenoxybenzaldehyde CAS No. 99847-09-3

5-Nitro-2-phenoxybenzaldehyde

Cat. No. B3318461
M. Wt: 243.21 g/mol
InChI Key: UILWHYLTBYVYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09050346B2

Procedure details

A mixture of 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol), phenol (0.557 g, 5.91 mmol), and K2CO3 (1.635 g, 11.83 mmol) in dioxane (6 mL) was heated at 70° C. overnight. The reaction mixture was cooled to ambient temperature and diluted with ethyl acetate (60 mL). The solution was washed with water (2×30 mL) and saturated aqueous sodium chloride. The organic layer was dried over sodium sulfate, filtered, and concentrated by rotary evaporation to give the title compound (1.43 g, 99% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.557 g
Type
reactant
Reaction Step One
Name
Quantity
1.635 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C(OCC)(=O)C>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([O:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:3]([CH:6]=1)[CH:4]=[O:5])([O-:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.557 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.635 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
The solution was washed with water (2×30 mL) and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C=O)C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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